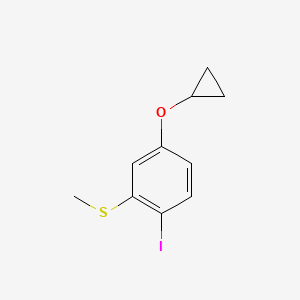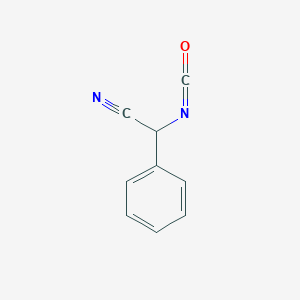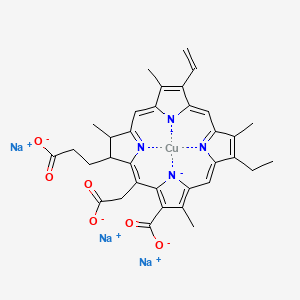
2-Bromo-3-isobutylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3-isobutylpyridine is an organic compound belonging to the class of bromopyridines It is characterized by a bromine atom attached to the second carbon of the pyridine ring and an isobutyl group attached to the third carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-isobutylpyridine can be achieved through several methods. One common approach involves the bromination of 3-isobutylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, with the bromine being added to the second position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
化学反应分析
Types of Reactions
2-Bromo-3-isobutylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) are typical.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Major Products
Substitution Products: Depending on the nucleophile, products such as 3-isobutylpyridine derivatives with various functional groups.
Coupling Products: Biaryl compounds with diverse substituents.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Dehalogenated pyridine derivatives.
科学研究应用
2-Bromo-3-isobutylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a building block for bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of 2-Bromo-3-isobutylpyridine depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its pyridine ring and isobutyl group, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
2-Bromo-3-methylpyridine: Similar structure but with a methyl group instead of an isobutyl group.
2-Bromo-3-ethylpyridine: Similar structure but with an ethyl group instead of an isobutyl group.
2-Bromo-3-isopropylpyridine: Similar structure but with an isopropyl group instead of an isobutyl group.
Uniqueness
2-Bromo-3-isobutylpyridine is unique due to the presence of the isobutyl group, which can influence its reactivity and interactions compared to other bromopyridines. The bulkiness and branching of the isobutyl group can affect the compound’s steric and electronic properties, leading to distinct chemical behavior and applications.
属性
分子式 |
C9H12BrN |
|---|---|
分子量 |
214.10 g/mol |
IUPAC 名称 |
2-bromo-3-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12BrN/c1-7(2)6-8-4-3-5-11-9(8)10/h3-5,7H,6H2,1-2H3 |
InChI 键 |
ZETOJPXLPRWJLA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=C(N=CC=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-Bromo-2,7-di-tert-butyl-9,9'-spirobi[fluorene]](/img/no-structure.png)
![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13657730.png)








![4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B13657794.png)
![(2S,5R)-6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4$l^{6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13657800.png)


